2-Pyrazinamine, 5-(3-methoxyphenyl)-
Overview
Description
2-Pyrazinamine, 5-(3-methoxyphenyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a pyrazine ring substituted with an amine group at the 2-position and a 3-methoxyphenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 5-(3-methoxyphenyl)- typically involves the reaction of pyrazine-2-carboxylic acid with various amines. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for yield and cost-effectiveness. For example, the use of thionyl chloride in the synthesis of pyrazinamide analogues is common, although it releases toxic sulfur oxides .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinamine, 5-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
2-Pyrazinamine, 5-(3-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antitubercular properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Pyrazinamine, 5-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I . This mechanism is believed to be similar for 2-Pyrazinamine, 5-(3-methoxyphenyl)-, although further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine ring structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: A pyrazinamide analogue with antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Another pyrazinamide analogue with potent antitubercular activity.
Uniqueness
2-Pyrazinamine, 5-(3-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methoxyphenyl group may enhance its biological activity and specificity compared to other pyrazinamide analogues.
Properties
IUPAC Name |
5-(3-methoxyphenyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSWKSYJDSPPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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